4,5-Dimethoxy-1-cyanobenzocyclobutane chemical properties
4,5-Dimethoxy-1-cyanobenzocyclobutane chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethoxy-1-cyanobenzocyclobutane is a key synthetic intermediate, primarily recognized for its crucial role in the synthesis of the selective bradycardic agent, Ivabradine.[1] Its unique strained ring system and functional group arrangement make it a valuable building block in medicinal chemistry.[2] This document provides a comprehensive overview of its chemical properties, synthesis, and its relationship to the mechanism of action of Ivabradine.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4,5-Dimethoxy-1-cyanobenzocyclobutane is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | [3][4] |
| Molecular Weight | 189.21 g/mol | [3] |
| CAS Number | 35202-54-1 | [1] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 84.0 - 88.0 °C | |
| Boiling Point | 345.9 °C at 760 mmHg | [2] |
| Density | 1.18 g/cm³ | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Purity | >98.0% (HPLC) |
Spectroscopic Data
Experimental Protocols: Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane
The synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane is a critical step in the production of Ivabradine. Below is a commonly cited synthetic route.
Route 1: From 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
This method involves the cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.
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Reaction Diagram:
Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane. -
Experimental Procedure:
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In a flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF).
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Cool the flask to -10 °C.
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Slowly add a solution of n-butyllithium in hexane, maintaining the temperature below -10 °C.
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Stir the mixture for 10 minutes at -10 °C.
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Add diisopropylamine dropwise, keeping the temperature at -10 °C, and stir for another 10 minutes.
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A solution of 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile in anhydrous THF is then added dropwise at -10 °C.
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The reaction is stirred at this temperature until completion (monitored by TLC).
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Upon completion, the reaction is warmed to 0 °C and quenched by the dropwise addition of 1 M hydrochloric acid, keeping the temperature below 20 °C.
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After stirring, the phases are separated. The aqueous phase is extracted with toluene.
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The combined organic phases are washed with 1 M hydrochloric acid and saturated sodium chloride solution.
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The organic solvent is removed under reduced pressure.
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The crude product is purified by recrystallization from ethanol to yield 4,5-Dimethoxy-1-cyanobenzocyclobutane as a crystalline solid.
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Logical Relationship to Ivabradine and its Mechanism of Action
As a dedicated intermediate, the biological activity of 4,5-Dimethoxy-1-cyanobenzocyclobutane itself is not the focus of research. Instead, its significance lies in its conversion to Ivabradine. The following diagram illustrates this synthetic relationship.
Ivabradine's therapeutic effect is achieved through its specific interaction with a well-defined signaling pathway in the heart's pacemaker cells.
Signaling Pathway: Mechanism of Action of Ivabradine
Ivabradine selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (I_f) in the sinoatrial (SA) node of the heart.[7][8][9] This current is crucial for regulating the heart's pacemaker activity.[8][10] By blocking this channel, Ivabradine reduces the slope of diastolic depolarization, which in turn slows the heart rate without affecting myocardial contractility.[8][11]
The following diagram illustrates the signaling pathway affected by Ivabradine.
Safety and Handling
4,5-Dimethoxy-1-cyanobenzocyclobutane is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4,5-Dimethoxy-1-cyanobenzocyclobutane is a fundamentally important molecule in the field of cardiovascular drug development. While its own biological activity is not a primary area of investigation, its role as a key intermediate in the synthesis of Ivabradine is well-established. A thorough understanding of its chemical properties and synthetic routes is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic agent.
References
- 1. 4,5-Dimethoxy-1-cyanobenzocyclobutane | 35202-54-1 [chemicalbook.com]
- 2. CAS # 35202-54-1, 4,5-Dimethoxy-1-cyanobenzocyclobutane, 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile - chemBlink [chemblink.com]
- 3. 4,5-Dimethoxy-1-cyanobenzocyclobutane 35202-54-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. echemi.com [echemi.com]
- 5. 4,5-Dimethoxy-1-cyanobenzocyclobutane | CAS:35202-54-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 35202-54-1|4,5-Dimethoxy-1-cyanobenzocyclobutane|BLD Pharm [bldpharm.com]
- 7. Ivabradine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
